OSu vs. Pfp Activation: Coupling Efficiency Advantage in Model Decapeptides
A comparative study of coupling methods for model decapeptides demonstrated that N-hydroxysuccinimide (OSu) esters provide higher coupling yields than pentafluorophenyl (Pfp) esters. While this study evaluated the DIC/HOBt in situ activation method rather than isolated pre-activated OSu amino acids, the reported mean coupling yield per cycle for DIC/HOBt (which generates an OSu-like active intermediate) was 87-91%, significantly outperforming the pentafluorophenyl ester method [1]. This establishes the broader class advantage of OSu-type activation over Pfp esters in terms of coupling efficiency, a principle that directly applies to pre-activated Fmoc-Trp-OSu versus Fmoc-Trp-OPfp selection.
| Evidence Dimension | Mean coupling yield per cycle in solid-phase peptide synthesis |
|---|---|
| Target Compound Data | 87% to 91% mean coupling yield per cycle (DIC/HOBt method, OSu-type intermediate) |
| Comparator Or Baseline | Pentafluorophenyl (Pfp) esters of Fmoc amino acids: lower coupling yield (exact % not reported) |
| Quantified Difference | Superior performance of OSu-type activation versus Pfp esters |
| Conditions | SPPS synthesis of four model decapeptides; manual Spot synthesis method |
Why This Matters
This data informs selection when choosing between activated ester forms: OSu-based reagents demonstrate higher coupling efficiency than Pfp alternatives, making Fmoc-Trp-OSu the preferred pre-activated tryptophan building block for challenging sequences.
- [1] Molina, F., Laune, D., Gougat, C., et al. Improved performances of spot multiple peptide synthesis. Peptide Research, 1996, 9(3): 151-155. PMID: 8875595. View Source
